N-(3-Methoxypropyl)-3-nitropyridine-2-amine
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Overview
Description
N-(3-Methoxypropyl)-3-nitropyridine-2-amine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to the pyridine ring and a methoxypropyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-3-nitropyridine-2-amine typically involves the nitration of 2-aminopyridine followed by the alkylation of the resulting nitropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitropyridine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-3-nitropyridine-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., potassium carbonate).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Aminopyridine derivatives.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
Hydrolysis: Pyridine derivatives with different functional groups.
Scientific Research Applications
N-(3-Methoxypropyl)-3-nitropyridine-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-3-nitropyridine-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxypropyl)acrylamide: Contains a similar methoxypropyl group but differs in the presence of an acrylamide moiety.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar in structure but contains a hydroxypropyl group and a different functional group.
N-(Isobutoxymethyl)acrylamide: Contains an isobutoxymethyl group instead of a methoxypropyl group.
Uniqueness
N-(3-Methoxypropyl)-3-nitropyridine-2-amine is unique due to the combination of its nitro and methoxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-7-3-6-11-9-8(12(13)14)4-2-5-10-9/h2,4-5H,3,6-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEULFROBCQXLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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